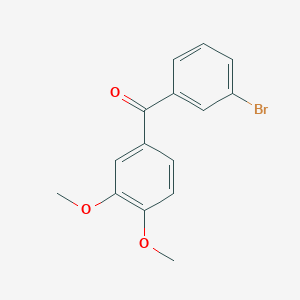

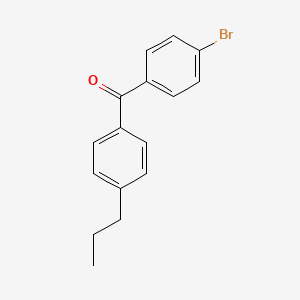

4-Bromo-4'-n-propylbenzophenone

Übersicht

Beschreibung

4-Bromo-4'-n-propylbenzophenone is a brominated benzophenone derivative. While the specific compound is not directly studied in the provided papers, related bromophenone compounds and their derivatives have been synthesized and characterized for various properties and applications. These studies provide insights into the potential characteristics and behaviors of this compound by analogy.

Synthesis Analysis

The synthesis of bromophenone derivatives often involves reactions of brominated aromatic aldehydes with other organic compounds. For instance, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized through condensation reactions with aromatic aminophenols . Similarly, natural bromophenol derivatives were isolated from marine algae and their structures were elucidated using spectroscopic methods . These methods could potentially be adapted for the synthesis of this compound by substituting the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of bromophenone derivatives has been studied using various techniques such as X-ray diffraction, NMR, and DFT calculations 10. For example, the crystal structure of a related compound, 4-bromobenzophenone, was determined and showed that weak hydrogen bonds of the C-H...pi type provide additional stabilization . The molecular structure of this compound would likely exhibit similar weak interactions, influencing its physical properties and reactivity.

Chemical Reactions Analysis

Bromophenone derivatives can undergo various chemical reactions. The reactivity of these compounds has been explored in the context of their interaction with DNA bases, where charge transfer interactions were investigated . Additionally, the synthesis of bromophenol derivatives involved reactions such as cyclization . These studies suggest that this compound could also participate in similar reactions, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenone derivatives have been characterized in several studies. Thermal, optical, and electrochemical properties were investigated for poly(iminophenol)s derived from 4-bromobenzaldehyde . The presence of electron-donating groups was found to affect these properties . The polymorphism of 4-bromobenzophenone was studied, revealing different crystal structures and melting points for its polymorphs . These findings indicate that the physical and chemical properties of this compound would be influenced by its molecular structure and the presence of substituents such as the propyl group.

Wissenschaftliche Forschungsanwendungen

Bromophenol Derivatives from Marine Algae

Research on bromophenol derivatives, similar in structure to 4-Bromo-4'-n-propylbenzophenone, shows their potential in various scientific applications. For instance, bromophenol derivatives from the red alga Rhodomela confervoides have been studied for their chemical structure and potential biological activities. These compounds, while found inactive against certain cancer cell lines and microorganisms, contribute significantly to the understanding of natural product chemistry and their potential applications in various fields (Zhao et al., 2004).

Antioxidant Properties of Bromophenols

Another area of interest is the antioxidant properties of bromophenols. Compounds isolated from marine red algae like Polysiphonia urceolata have shown significant DPPH radical scavenging activity. These findings suggest their potential use as natural antioxidants in food and pharmaceutical products (Li et al., 2008).

Potential in Cancer Treatment

Bromophenols have also been explored for their potential in cancer treatment. A novel bromophenol derivative, BOS-102, has shown promising results in inducing cell cycle arrest and apoptosis in lung cancer cells. This compound's mechanisms include deactivating the PI3K/Akt pathway and activating the MAPK signaling pathway, highlighting its potential as an anticancer drug (Guo et al., 2018).

Wirkmechanismus

Target of Action

Benzophenones, the class of compounds to which it belongs, are known to interact with various biological targets depending on their specific substitutions .

Mode of Action

Benzophenones are known to undergo photochemical reactions, particularly when exposed to uv light . The bromine atom on the benzophenone molecule can be a leaving group, facilitating nucleophilic substitution reactions .

Biochemical Pathways

Benzophenones are known to participate in photochemical reactions, which can lead to various downstream effects depending on the specific context .

Pharmacokinetics

As a benzophenone derivative, its bioavailability would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of the bromine and propyl groups .

Result of Action

Benzophenones are known to undergo photochemical reactions, which can result in various molecular transformations .

Action Environment

The action of 4-Bromo-4’-n-propylbenzophenone, like other benzophenones, can be influenced by environmental factors such as light and temperature . For instance, exposure to UV light can trigger photochemical reactions .

Eigenschaften

IUPAC Name |

(4-bromophenyl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-10-15(17)11-9-14/h4-11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHKSYHZDXCNQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373757 | |

| Record name | 4-Bromo-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64358-23-2 | |

| Record name | 4-Bromo-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

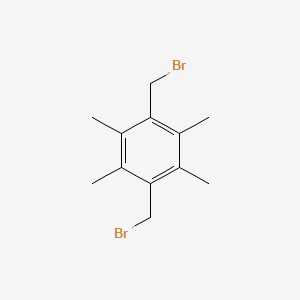

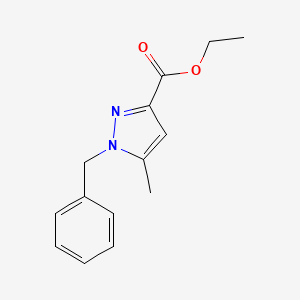

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

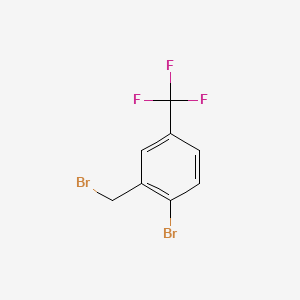

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)